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Compound of Interest

Compound Name: 2,3-Dichlorophenol

Cat. No.: B042519 Get Quote

This guide provides a comprehensive overview of the key spectroscopic data for 2,3-
dichlorophenol, a compound of interest in various fields including environmental science and

chemical synthesis. The following sections detail its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols

for these analytical techniques. This document is intended for researchers, scientists, and

professionals in drug development who require a detailed understanding of the structural

characterization of this molecule.

Spectroscopic Data Summary
The spectroscopic data for 2,3-dichlorophenol is summarized below. These values are

compiled from various spectral databases and provide the foundational information for

structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules.

The ¹H and ¹³C NMR data provide information about the hydrogen and carbon framework of

2,3-dichlorophenol, respectively.

Table 1: ¹H NMR Spectroscopic Data for 2,3-Dichlorophenol[1]
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Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

Assignment

Data not available

Data not available

Data not available

Data not available

Note:Specific chemical shift and coupling constant values for the aromatic protons of 2,3-
dichlorophenol were not explicitly found in the search results. The spectrum is typically

complex due to second-order effects.

Table 2: ¹³C NMR Spectroscopic Data for 2,3-Dichlorophenol[2]

Chemical Shift (ppm) Assignment

Data not available

Data not available

Data not available

Data not available

Data not available

Data not available

Note:Specific chemical shift values for the carbons of 2,3-dichlorophenol were not explicitly

listed in the search results.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2,3-dichlorophenol shows characteristic absorptions for the hydroxyl group and

the aromatic ring.
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Table 3: Key IR Absorptions for 2,3-Dichlorophenol[3][4][5][6]

Wavenumber (cm⁻¹) Intensity Assignment

~3400-3600 Broad O-H stretch (hydroxyl group)

~3000-3100 Medium C-H stretch (aromatic)

~1580-1600 Medium C=C stretch (aromatic ring)

~1450-1500 Medium C=C stretch (aromatic ring)

~1200-1300 Strong C-O stretch (phenol)

~1000-1100 Strong C-Cl stretch

~700-900 Strong
C-H bend (out-of-plane,

aromatic substitution)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition. The

mass spectrum of 2,3-dichlorophenol is characterized by its molecular ion peak and isotopic

pattern due to the presence of two chlorine atoms.[7][8]

Table 4: Mass Spectrometry Data for 2,3-Dichlorophenol[7][8]
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m/z Relative Intensity Assignment

162 High
[M]⁺ (Molecular ion with two

³⁵Cl isotopes)

164 Moderate
[M+2]⁺ (Molecular ion with one

³⁵Cl and one ³⁷Cl isotope)

166 Low
[M+4]⁺ (Molecular ion with two

³⁷Cl isotopes)

127 Moderate
[M-Cl]⁺ (Loss of a chlorine

atom)

99 Moderate
[M-Cl-CO]⁺ (Loss of chlorine

and carbon monoxide)

63 High

Further fragmentation,

potentially corresponding to

the chlorocyclopropenyl cation

[C₃H₂Cl]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above. Specific instrument parameters may vary.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 2,3-dichlorophenol.

Materials:

2,3-Dichlorophenol sample

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

NMR tubes

NMR spectrometer (e.g., 300 or 400 MHz)[9]
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Procedure:

Sample Preparation: Dissolve approximately 5-20 mg of 2,3-dichlorophenol in about 0.5-

0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the

instrument to optimize the magnetic field homogeneity.

¹H NMR Acquisition:

Acquire a single-pulse ¹H NMR spectrum.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy
Objective: To obtain an IR spectrum of 2,3-dichlorophenol.

Materials:
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2,3-Dichlorophenol sample

Potassium bromide (KBr) for solid samples, or a suitable solvent (e.g., CCl₄) for solution-

phase spectra

FTIR spectrometer[9]

Sample holder (e.g., KBr pellet press, salt plates)

Procedure (KBr Pellet Method):

Sample Preparation: Grind a small amount (1-2 mg) of 2,3-dichlorophenol with

approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent KBr pellet.

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

Background Scan: Record a background spectrum of the empty sample compartment.

Sample Scan: Record the IR spectrum of the sample. The instrument software will

automatically ratio the sample spectrum against the background spectrum to produce the

final absorbance or transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (Electron Ionization)
Objective: To obtain an electron ionization (EI) mass spectrum of 2,3-dichlorophenol.

Materials:

2,3-Dichlorophenol sample

A suitable solvent for sample introduction (e.g., methanol, dichloromethane)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b042519?utm_src=pdf-body
https://www.rsc.org/suppdata/c5/ra/c5ra21354a/c5ra21354a1.pdf
https://www.benchchem.com/product/b042519?utm_src=pdf-body
https://www.benchchem.com/product/b042519?utm_src=pdf-body
https://www.benchchem.com/product/b042519?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.[10]

Procedure (GC-MS Method):

Sample Preparation: Prepare a dilute solution of 2,3-dichlorophenol in a volatile organic

solvent.

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The

sample is vaporized and separated based on its components' boiling points and interactions

with the GC column.

Ionization: As the 2,3-dichlorophenol elutes from the GC column, it enters the ion source of

the mass spectrometer. In the EI source, the molecules are bombarded with high-energy

electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the

isotopic pattern of chlorine-containing ions.

Visualizations
The following diagrams illustrate the relationships between the different spectroscopic

techniques and a general workflow for the structural elucidation of an unknown compound.
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Figure 1: Interrelation of Spectroscopic Techniques for 2,3-Dichlorophenol
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Figure 2: General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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